molecular formula C17H37NO2 B13391458 C17-Sphinganine

C17-Sphinganine

Cat. No.: B13391458
M. Wt: 287.5 g/mol
InChI Key: KFQUQCFJDMSIJF-UHFFFAOYSA-N
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Description

C17-Sphinganine (heptadecasphinganine, molecular formula: C₁₇H₃₇NO₂, molecular weight: 287.48 g/mol) is a sphingoid base characterized by a 17-carbon alkyl chain and hydroxyl/amino functional groups at positions 1 and 3, respectively . It serves as a critical intermediate in sphingolipid metabolism and is structurally analogous to sphinganine (dihydrosphingosine), the precursor for ceramides and complex sphingolipids. This compound has emerged as a biomarker in clinical and research settings, notably for sepsis diagnosis (ROC-AUC: 0.913) and as an internal standard in lipidomic analyses due to its high purity (>95%) and stability .

Properties

IUPAC Name

2-aminoheptadecane-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(20)16(18)15-19/h16-17,19-20H,2-15,18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQUQCFJDMSIJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(C(CO)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H37NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: C17-Sphinganine can be synthesized through a multi-step process involving the condensation of fatty acids with amino alcohols. The synthesis typically involves the following steps:

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions: C17-Sphinganine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

C17-Sphinganine exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Structural Comparison of C17-Sphinganine with Related Sphingoid Bases

Compound Chain Length Functional Groups Solubility Profile Key Applications
This compound C17 2-amino, 3-hydroxy Soluble in DMSO, methanol; poor in water Sepsis biomarker, internal standard
Sphinganine (C18) C18 2-amino, 3-hydroxy Similar to this compound Sphingolipid biosynthesis
Sphingosine (C18) C18 4,5-trans double bond Ethanol, chloroform Signaling molecule
Fumonisin B1 C20 + sidechain Tricarballylic esters Water-soluble Mycotoxin, disrupts sphingolipid metabolism
Safingol (L-threo-sphinganine) C18 2-amino, 3-hydroxy Methanol, ethanol Protein kinase C inhibitor
  • Key Differences: The shorter C17 chain of this compound reduces hydrophobicity compared to C18 sphinganine, enhancing its utility in hydrophilic interaction liquid chromatography (HILIC) . Unlike fumonisins, this compound lacks esterified sidechains, rendering it non-mycotoxic .

Analytical Detection and Quantification

Table 2: LC-MS/MS Parameters for Sphingoid Bases

Compound MRM Transition (m/z) Collision Energy (eV) LLOQ (ng/mL) Reference
This compound 288.2 → 270.2 20 0.2
Sphinganine (C18) 302.3 → 284.2 20 0.2
Safingol 302.3 → 284.2 20 0.2
Sphingosine-1-phosphate 380.3 → 264.3 25 0.5
  • Key Findings :
    • This compound shares similar ionization efficiency with C18 sphinganine but is distinguished by its lower molecular weight .
    • Its use as an internal standard minimizes matrix effects in human plasma analyses, achieving precision (CV <15%) and accuracy (85–115%) .

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